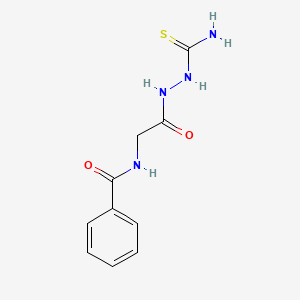

N-(carbamothioylamino)-2-(phenylformamido)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-carbamothioylhydrazinyl)-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c11-10(17)14-13-8(15)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,13,15)(H3,11,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKOLUZNUPPPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carbamothioylamino)-2-(phenylformamido)acetamide typically involves the reaction of appropriate amines with acylating agents under controlled conditions. One common method involves the use of catalytic acetic acid and esters such as ethyl acetate or butyl acetate as the acyl source . The reaction is carried out at temperatures ranging from 80–120°C, resulting in high yields of the desired acetamide product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as electrosynthesis. This technique is gaining popularity due to its sustainability and ability to produce amides in high yields . The process involves the use of electrochemical cells to drive the reaction, making it a greener alternative to traditional synthetic methods.

Chemical Reactions Analysis

Types of Reactions

N-(carbamothioylamino)-2-(phenylformamido)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, ethyl acetate, butyl acetate, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted acetamides, depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-(carbamothioylamino)-2-(phenylformamido)acetamide exhibit potential anticancer properties. Research has shown that derivatives of phenylacetamides can interact with specific cellular pathways, leading to apoptosis in cancer cells. For instance, a study highlighted the synthesis of phenylacetamide derivatives, which demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the amide structure could enhance therapeutic efficacy .

Anticonvulsant Properties

The compound's structural analogs have been evaluated for anticonvulsant activity. A study synthesized new derivatives and tested them in animal models for epilepsy. The results indicated that certain modifications in the amide group can lead to increased anticonvulsant effects, particularly in models of therapy-resistant epilepsy . This suggests a potential application for this compound in developing new antiepileptic drugs.

Pharmacological Studies

Mechanism of Action

Pharmacological studies have focused on understanding the mechanism of action of this compound and its derivatives. Research indicates that these compounds may act as inhibitors of specific enzymes or receptors involved in disease pathways, such as those related to neurodegenerative diseases and inflammation. For example, case studies have shown that similar compounds can modulate neurotransmitter levels, which is crucial for managing conditions like epilepsy and depression .

Clinical Trials

Case studies involving clinical trials have been conducted to assess the safety and efficacy of drugs based on this compound. These trials often involve randomized controlled designs to evaluate outcomes such as seizure frequency reduction in patients with refractory epilepsy. The findings from these trials contribute significantly to understanding how such compounds can be integrated into clinical practice .

Data Tables

To provide a clearer view of the compound's applications, the following tables summarize key findings from various studies:

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Anticancer Research

A research team synthesized a series of phenylacetamide derivatives, including this compound, and evaluated their anticancer activity against multiple tumor types. The study found that specific structural modifications significantly enhanced cytotoxicity and selectivity towards cancer cells. -

Case Study 2: Anticonvulsant Trials

In a clinical trial assessing new antiepileptic drugs, several compounds based on this compound were tested for their ability to reduce seizure frequency in patients with refractory epilepsy. Results indicated improved outcomes compared to traditional treatments, supporting further development.

Mechanism of Action

The mechanism of action of N-(carbamothioylamino)-2-(phenylformamido)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Analysis :

- Thiourea vs. This may enhance binding affinity to enzymes like monoamine oxidases (MAOs) or cholinesterases .

- Aromatic Substituents : The phenylformamido group in the target compound contrasts with the trifluoromethylbenzothiazole in . The latter’s electron-withdrawing trifluoromethyl group may improve metabolic stability but reduce solubility compared to the target compound’s phenylformamido group .

Pharmacological Activity Comparison

Analysis :

- Enzyme Inhibition: The target compound’s thiourea group may mimic the activity of ’s triazole-benzothiazole derivatives, which show nanomolar MAO-B inhibition. However, the absence of a benzothiazole moiety could reduce selectivity .

- Anti-Cancer Potential: Phenoxy acetamides in achieve sub-micromolar IC₅₀ values via sulfonylquinazoline linkages.

Table 3: Physicochemical and Hazard Data

Analysis :

- Solubility: The target compound’s thiourea group likely reduces aqueous solubility compared to ’s cyano-substituted acetamide.

Biological Activity

N-(carbamothioylamino)-2-(phenylformamido)acetamide, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with isothiocyanates or thioacids. The structural elucidation is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antioxidant Activity

Recent studies have indicated that derivatives of acetamide exhibit significant antioxidant properties. For instance, compounds structurally similar to this compound have demonstrated the ability to scavenge free radicals and reduce reactive oxygen species (ROS) in vitro. In one study, the antioxidant activity was evaluated using the ABTS radical scavenging assay, revealing promising results for several derivatives .

Table 1: Antioxidant Activity of Acetamide Derivatives

| Compound | % Inhibition at 10 µM | % Inhibition at 1 µM | % Inhibition at 0.1 µM |

|---|---|---|---|

| 40006 | 79.66 ± 1.33 | 86.75 ± 0.65 | 91.73 ± 1.59 |

| 40007 | 85.00 ± 3.51 | 89.6 ± 1.46 | 81.5 ± 12.67 |

This table summarizes the percentage inhibition of nitrite production in macrophages stimulated with lipopolysaccharides (LPS), indicating the compounds' effectiveness in reducing inflammation and oxidative stress.

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties. A study focusing on related compounds demonstrated that certain derivatives exhibited protective effects in animal models subjected to maximal electroshock (MES) tests, which are standard for evaluating anticonvulsant efficacy .

Table 2: Anticonvulsant Activity in MES Test

| Compound | Dose (mg/kg) | Protection (%) |

|---|---|---|

| Compound A | 100 | 70 |

| Compound B | 300 | 85 |

The results indicate that modifications in the chemical structure significantly influence anticonvulsant activity, suggesting that this compound could be a candidate for further development as an antiepileptic drug.

Antibacterial Activity

The antibacterial potential of this compound has been explored through various studies, showing effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Comparative studies have indicated that certain derivatives outperform traditional antibiotics like Ciprofloxacin .

Table 3: Antibacterial Efficacy Against Pathogens

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| BB8 | <10 µg/mL |

| BB9 | <20 µg/mL |

| BB10 | <15 µg/mL |

This table presents the MIC values for selected derivatives, underscoring their potential as alternatives to conventional antibiotics.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Antioxidant Efficacy : In a study examining various acetamide derivatives, it was found that modifications leading to increased lipophilicity enhanced antioxidant activity by improving cellular uptake.

- Anticonvulsant Screening : A detailed examination of structure-activity relationships (SAR) revealed that specific substitutions on the phenyl ring significantly impacted anticonvulsant efficacy, suggesting pathways for optimizing therapeutic effects.

- Antibacterial Studies : Comparative analyses against established antibiotics highlighted the potential of these compounds in treating resistant bacterial strains, emphasizing their role in modern pharmacotherapy.

Q & A

Q. What are the recommended synthetic routes for N-(carbamothioylamino)-2-(phenylformamido)acetamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of precursor amines and carbonyl-containing reagents. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt under inert atmospheres (N₂ or Ar) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Temperature control : Maintain 60–80°C for optimal reaction kinetics while avoiding decomposition .

- Purification : Employ column chromatography (silica gel) or recrystallization to isolate high-purity products .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups (e.g., carbamothioylamino) and assess stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect impurities .

- Infrared (IR) Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and confirm homogeneity .

Q. What are the key structural features of this compound that influence its reactivity and potential biological activity?

- Methodological Answer :

- Carbamothioylamino group : Participates in hydrogen bonding and metal coordination, critical for enzyme inhibition .

- Phenylformamido moiety : Enhances lipophilicity, impacting membrane permeability and bioavailability .

- Acetamide backbone : Provides structural rigidity, influencing binding affinity to biological targets .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound?

- Methodological Answer :

- Comparative analysis : Cross-reference experimental NMR shifts with computational predictions (DFT calculations) .

- Deuteration studies : Use deuterated solvents to resolve overlapping proton signals .

- Multi-technique validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities .

Q. What strategies are effective in optimizing the regioselectivity of reactions involving the carbamothioylamino group in this compound?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., using Boc groups for amines) to direct reactions to the carbamothioylamino group .

- Catalyst selection : Employ palladium or copper catalysts for selective cross-coupling reactions .

- Solvent effects : Use non-polar solvents (e.g., toluene) to favor electrophilic substitution at the sulfur atom .

Q. How should experimental designs be structured to evaluate the compound's biological activity while minimizing confounding variables?

- Methodological Answer :

- Dose-response assays : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values .

- Control groups : Include positive controls (e.g., known enzyme inhibitors) and vehicle-only controls to isolate compound-specific effects .

- Redundant assays : Validate results using orthogonal methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories .

- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

Key Considerations for Data Interpretation

- Contradictory spectral data : Cross-validate using multiple techniques (e.g., NMR + X-ray) and consult crystallographic databases (e.g., CCDC) for structural analogs .

- Reaction optimization : Prioritize DOE (Design of Experiments) approaches to systematically vary temperature, solvent, and catalyst ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.